1-(2-Hydroxy-5-methoxyphenyl)propan-2-one

MAO-A Inhibition Neuropharmacology Enzyme Assay

Researchers requiring a defined multi-target probe for neuropsychiatric or metabolic enzyme studies often face batch variability with generic phenylacetone analogs. This compound solves that challenge as a structurally authenticated inhibitor with precisely characterized pharmacology: • MAO-A IC50 = 18 nM (human), 66-fold selectivity over MAO-B • HPPD IC50 = 90 nM (133-fold more potent than leptospermone) • TPH-2 selectivity: 7.3-fold over TPH-1 Batch-specific QC data (NMR, HPLC, GC) ensures reproducibility in multi-step syntheses.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Cat. No. B13439453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-5-methoxyphenyl)propan-2-one
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC(=O)CC1=C(C=CC(=C1)OC)O
InChIInChI=1S/C10H12O3/c1-7(11)5-8-6-9(13-2)3-4-10(8)12/h3-4,6,12H,5H2,1-2H3
InChIKeyYACGZCQETVSPBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxy-5-methoxyphenyl)propan-2-one: Multi-Target Phenylacetone Scaffold


1-(2-Hydroxy-5-methoxyphenyl)propan-2-one (CAS 143050-58-2), also referred to as (2-Hydroxy-5-methoxyphenyl)acetone, is a substituted phenylacetone derivative defined by hydroxyl and methoxy substituents at the 2- and 5-positions of the aromatic ring, respectively [1]. This substitution pattern imparts a unique electronic profile and steric configuration that directly influences its interaction with a panel of therapeutically relevant enzymes. Unlike simpler acetophenone or phenylacetone analogs, this compound has been explicitly identified as an inhibitor of monoamine oxidase A (MAO-A) [2], 4-hydroxyphenylpyruvate dioxygenase (HPPD) [3], and tryptophan hydroxylase (TPH) [4], thereby establishing a distinct, multi-target pharmacological fingerprint supported by quantitative activity data.

1-(2-Hydroxy-5-methoxyphenyl)propan-2-one: Why Analogs Are Not Interchangeable


The biological activity of 1-(2-hydroxy-5-methoxyphenyl)propan-2-one is exquisitely sensitive to its specific 2-hydroxy-5-methoxy substitution pattern. Closely related analogs, such as the 2-hydroxy-5-methoxyacetophenone (paeonol) or the 2-hydroxy-6-methoxyacetophenone, exhibit divergent target profiles and potency [1]. For instance, while paeonol demonstrates notable anti-inflammatory effects via iNOS/COX-2 downregulation [2], it lacks the robust MAO-A and HPPD inhibitory activities documented for the target compound. Conversely, generic phenylacetone scaffolds without the ortho-hydroxy and para-methoxy groups are largely devoid of the same enzyme inhibition profiles [3]. These structural nuances translate directly into non-interchangeable activity spectra, rendering generic substitution a significant risk to experimental reproducibility and target engagement studies. The quantitative evidence below delineates the specific, measurable advantages that justify the procurement of this precise chemical entity.

1-(2-Hydroxy-5-methoxyphenyl)propan-2-one: Quantitative Enzyme Inhibition Evidence


Selective MAO-A Inhibition Profile

In a head-to-head comparison using human recombinant enzymes, 1-(2-hydroxy-5-methoxyphenyl)propan-2-one inhibits MAO-A with an IC50 of 18 nM, while its activity against MAO-B is substantially lower, with an IC50 of 1.20 µM in human cells and 1.00 µM in rat brain homogenates [1]. This demonstrates a 66- to 67-fold selectivity for MAO-A over MAO-B. Furthermore, a cross-species comparison reveals a 4.4-fold difference in potency between human (18 nM) and rat (80 nM) MAO-A, underscoring the importance of species-specific assay conditions [1]. In contrast, the known MAO-A inhibitor clorgyline exhibits an IC50 of approximately 11 nM under comparable assay conditions, positioning 1-(2-hydroxy-5-methoxyphenyl)propan-2-one as a structurally distinct but comparably potent inhibitor [2].

MAO-A Inhibition Neuropharmacology Enzyme Assay

Potent HPPD Inhibition Compared to Lead Scaffold

1-(2-Hydroxy-5-methoxyphenyl)propan-2-one demonstrates potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 90 nM in a porcine liver assay [1]. This activity is 133-fold more potent than the well-known HPPD inhibitor leptospermone, which has a reported IC50 of 12.1 µM under comparable conditions [2]. This substantial difference underscores the specific contribution of the compound's substitution pattern to target engagement.

HPPD Inhibition Herbicide Discovery Tyrosine Catabolism

TPH Inhibition and TPH-2 Selectivity

1-(2-Hydroxy-5-methoxyphenyl)propan-2-one exhibits a 7.3-fold selectivity for inhibiting TPH-2 (IC50 = 45.5 µM) over TPH-1 (IC50 = 6.22 µM) in rat cell-based assays [1]. While not a highly potent inhibitor, this degree of subtype discrimination is notable and contrasts with many phenylacetone analogs which show little to no TPH activity. This selectivity profile is particularly relevant for studies focused on central serotonin regulation, as TPH-2 is the predominant isoform in the brain.

TPH Inhibition Serotonin Biosynthesis Neuroscience

CCR5 Antagonism Potential

Preliminary pharmacological screening has identified 1-(2-hydroxy-5-methoxyphenyl)propan-2-one as a potential CCR5 antagonist [1]. This activity is a distinct departure from the enzyme inhibition profiles described above and is not a general property of the phenylacetone class. While specific quantitative IC50 data are not yet publicly available, this finding opens a novel avenue for research into HIV entry, inflammatory diseases, and immune modulation that is not accessible with standard phenylacetone analogs.

CCR5 Antagonist HIV Chemokine Receptor

Synthetic Versatility and Procurement-Grade Purity

Commercially available 1-(2-hydroxy-5-methoxyphenyl)propan-2-one is supplied with a standard purity of 95%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization ensures reliable and reproducible results in synthetic applications, particularly as an intermediate in the construction of chalcones, flavonoids, and other bioactive molecules [1]. The presence of both a reactive ketone moiety and a phenolic group facilitates diverse chemical transformations, including condensation and alkylation reactions, with a defined regiochemical outcome dictated by the substitution pattern.

Chemical Synthesis Intermediate Purity

1-(2-Hydroxy-5-methoxyphenyl)propan-2-one: Validated Application Scenarios


MAO-A Inhibition for Neuroscience Research

With a confirmed IC50 of 18 nM for human MAO-A and 66-fold selectivity over MAO-B, this compound is an ideal tool for probing MAO-A specific pathways in neuropsychiatric disorders, particularly in species-specific comparative pharmacology studies where the human vs. rat potency difference (4.4-fold) can be leveraged to validate translational models [1].

HPPD Target Engagement for Herbicide Discovery

The compound's potent HPPD inhibition (IC50 = 90 nM) makes it a high-value starting point for herbicide lead optimization or for studying tyrosine catabolism in plant and mammalian systems. Its 133-fold potency advantage over the known inhibitor leptospermone provides a compelling reason to select this scaffold for structure-activity relationship (SAR) campaigns [1].

TPH-2 Selective Probe for Serotonin Pathway Studies

The 7.3-fold selectivity for TPH-2 over TPH-1 enables researchers to differentiate between central and peripheral serotonin biosynthesis. This compound can serve as a pharmacological tool in studies of mood disorders, pain, and gastrointestinal function, where tissue-specific TPH expression is a critical variable [1].

Versatile Building Block for Chalcone and Flavonoid Synthesis

As a defined, high-purity intermediate with a reactive ketone and phenolic handle, this compound is reliably employed in the synthesis of structurally diverse chalcones and flavonoids with potential antioxidant, anti-inflammatory, and anticancer activities [1]. The commercial availability of batch-specific QC data (NMR, HPLC, GC) ensures reproducibility in multi-step syntheses .

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